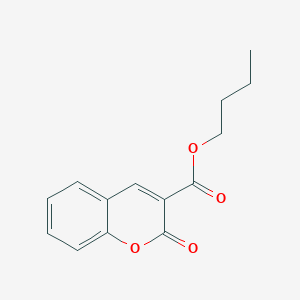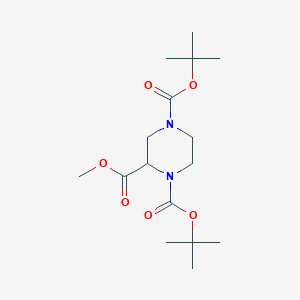![molecular formula C15H13Cl2N B187961 Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- CAS No. 88450-63-9](/img/structure/B187961.png)
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-, also known as DCM, is a chemical compound that has been widely used in scientific research for its various applications. DCM is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 139-141°C.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and interfering with its replication and transcription. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to drug development. Another advantage is its stability, as it is a relatively stable compound that can be stored for long periods of time. However, one limitation of using Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is its toxicity, as it can be harmful if ingested or inhaled. Therefore, proper safety precautions should be taken when handling Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in the lab.
Zukünftige Richtungen
There are many future directions for the use of Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- in scientific research. One direction is the development of new drugs for the treatment of cancer and other diseases. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has shown promise as a potential anticancer agent, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another direction is the development of new fluorescent probes for the detection of metal ions. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been used as a fluorescent probe for the detection of copper ions, and further research could lead to the development of new probes for the detection of other metal ions. Finally, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- could be used in the development of new materials with unique properties, such as conducting polymers or supramolecular assemblies.
Conclusion
In conclusion, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is a versatile and useful compound that has many applications in scientific research. Its synthesis method is relatively simple, and it has been used in a wide range of applications, from organic synthesis to drug development. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has shown promise as a potential anticancer agent, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Overall, Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- is a valuable tool for scientists and researchers in a variety of fields.
Synthesemethoden
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- can be synthesized through the reaction of 2,4-dichlorobenzaldehyde and 2,4-dimethylaniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction can be carried out in an organic solvent such as ethanol or acetic acid, and the product can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has been widely used in scientific research for its various applications. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the preparation of metal complexes. Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- has also been used in the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
88450-63-9 |
|---|---|
Produktname |
Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl- |
Molekularformel |
C15H13Cl2N |
Molekulargewicht |
278.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2N/c1-10-3-6-15(11(2)7-10)18-9-12-4-5-13(16)8-14(12)17/h3-9H,1-2H3 |
InChI-Schlüssel |
GTVSQNFTTXQTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)

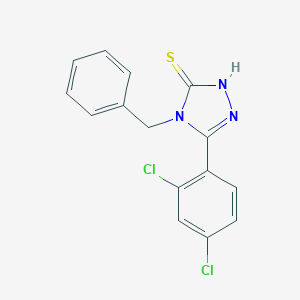
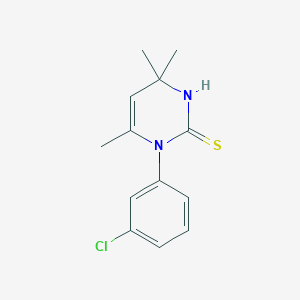
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
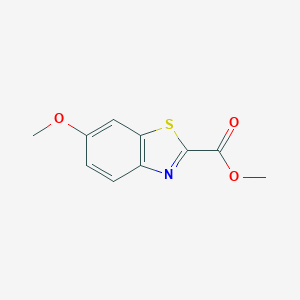
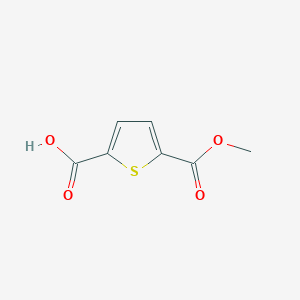
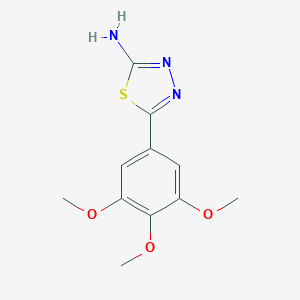
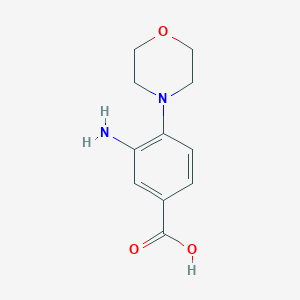
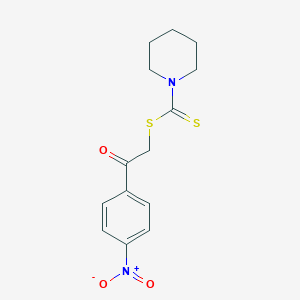
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
